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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylbenzonitrile

Cat. No.: B1281396 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-4,6-dimethylbenzonitrile (CAS No. 35490-77-8). It is intended for researchers,

scientists, and professionals in drug development who require a detailed understanding of the

analytical characterization of this molecule. While specific experimental spectra for this

compound are not readily available in public databases, this document outlines the theoretical

spectroscopic values based on the analysis of its functional groups and provides detailed

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic
Features
2-Amino-4,6-dimethylbenzonitrile possesses a primary amine group, two methyl groups, and

a nitrile group attached to a benzene ring. These functional groups give rise to characteristic

signals in various spectroscopic analyses.

Chemical Structure:

IUPAC Name: 2-Amino-4,6-dimethylbenzonitrile

Molecular Formula: C₉H₁₀N₂
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Molecular Weight: 146.19 g/mol

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2-Amino-4,6-
dimethylbenzonitrile based on typical values for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 6.5 - 7.0 Singlet 1H
Aromatic H (Position

5)

~ 6.4 - 6.8 Singlet 1H
Aromatic H (Position

3)

~ 4.0 - 5.0 Broad Singlet 2H -NH₂ Protons

~ 2.3 Singlet 3H
Methyl Protons

(Position 4)

~ 2.1 Singlet 3H
Methyl Protons

(Position 6)

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~ 150 C-NH₂ (Position 2)

~ 140 C-CH₃ (Position 4)

~ 138 C-CH₃ (Position 6)

~ 130 Aromatic CH (Position 5)

~ 120 Aromatic CH (Position 3)

~ 118 C≡N (Nitrile Carbon)

~ 100 C-CN (Position 1)

~ 20 Methyl Carbon (Position 4)

~ 18 Methyl Carbon (Position 6)

Table 3: Predicted IR Absorption Data
Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3450 - 3300 Medium
N-H Asymmetric &

Symmetric Stretching
Primary Amine

2230 - 2210 Strong C≡N Stretching Nitrile

1650 - 1580 Medium N-H Bending Primary Amine

1600 - 1450 Medium
C=C Aromatic Ring

Stretching
Aromatic Ring

1335 - 1250 Strong C-N Stretching Aromatic Amine

Table 4: Predicted Mass Spectrometry Data
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m/z Ratio Ion Species

146 [M]⁺ (Molecular Ion)

145 [M-H]⁺

131 [M-CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,6-dimethylbenzonitrile in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

[1][2] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any

particulates.[1]

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]

¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse program.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a carbon spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.[4]

ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.

Record the sample spectrum over the range of 4000-400 cm⁻¹.[5]

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups. Identify the characteristic peaks for the

amine, nitrile, and aromatic functionalities.[6][7][8][9][10]
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[11] Further dilute this stock solution

to a final concentration of around 10 µg/mL.[11]

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).[12]

Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ or the molecular ion [M]⁺.

The mass range should be set to include the expected molecular weight of the compound.

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental

composition.[13][14] Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 2-Amino-4,6-dimethylbenzonitrile.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

2-Amino-4,6-dimethylbenzonitrile

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Confirm Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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